molecular formula C8H9BrO B1524077 (2-Bromo-5-methylphenyl)methanol CAS No. 727985-37-7

(2-Bromo-5-methylphenyl)methanol

Cat. No. B1524077
M. Wt: 201.06 g/mol
InChI Key: OWPARZXOXYSXQB-UHFFFAOYSA-N
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Description

“(2-Bromo-5-methylphenyl)methanol” is a chemical compound with the molecular weight of 201.06 . It is used in research and development .


Molecular Structure Analysis

The IUPAC name for this compound is “(2-bromo-5-methylphenyl)methanol” and its InChI code is "1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3" .


Physical And Chemical Properties Analysis

“(2-Bromo-5-methylphenyl)methanol” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antibacterial and Antioxidant Properties

(2-Bromo-5-methylphenyl)methanol, as a bromophenol compound, may share similar properties with other bromophenols found in marine organisms, which have demonstrated significant antibacterial and antioxidant activities. For example, bromophenols isolated from the marine red alga Rhodomela confervoides showed potent activity against various strains of bacteria, suggesting potential applications in developing new antibacterial agents (Xu et al., 2003). Additionally, bromophenols from the same alga have been found to possess strong antioxidant properties, indicating their potential use in preventing oxidative deterioration in food and other products (Li et al., 2011).

Methanol-based Industrial Biotechnology

In the context of methanol-based biotechnology, (2-Bromo-5-methylphenyl)methanol could be involved in processes that utilize methanol as a feedstock. Methanol is considered a promising substrate for the biotechnological production of chemicals and fuels, and significant advancements have been made in engineering microorganisms to convert methanol into valuable metabolites. This includes the development of methylotrophic E. coli strains capable of assimilating methanol into biomass components and metabolites, such as the production of the flavanone naringenin, demonstrating the potential of methanol as a carbon source in industrial biotechnology (Whitaker et al., 2017).

Catalysis and Organic Synthesis

Methanol is also utilized in various catalytic processes and organic syntheses, where compounds like (2-Bromo-5-methylphenyl)methanol could serve as intermediates or reactants. For instance, methanol has been employed as a solvent and reactant in the unsaturation of ketones, nitriles, and lactams, highlighting its role in facilitating chemical transformations (Resek & Meyers, 1995). Moreover, methanol's role as a clean and efficient H-transfer reactant for carbonyl reduction further underscores its versatility in organic synthesis, potentially involving bromophenol derivatives in reaction mechanisms (Pasini et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statement is "H302" . Precautionary statements include “P280”, “P305”, “P338”, and "P351" .

properties

IUPAC Name

(2-bromo-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPARZXOXYSXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709518
Record name (2-Bromo-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methylphenyl)methanol

CAS RN

727985-37-7
Record name (2-Bromo-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-5-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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